2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique combination of a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanyl group attached to a 2-fluorophenylmethyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[2,1-f][1,2,4]triazine derivatives, have been found to target kinases in cancer therapy .
Mode of Action
Similar compounds, such as pyrrolo[2,1-f][1,2,4]triazine derivatives, have been found to inhibit kinases, which are enzymes that add phosphate groups to other proteins . This inhibition can disrupt the normal functioning of the targeted proteins, leading to therapeutic effects.
Biochemical Pathways
Kinase inhibitors, like the structurally similar pyrrolo[2,1-f][1,2,4]triazine derivatives, can affect a variety of biochemical pathways, including those involved in cell growth and division .
Result of Action
Kinase inhibitors, like the structurally similar pyrrolo[2,1-f][1,2,4]triazine derivatives, can disrupt cell growth and division, potentially leading to cell death .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in the compound’s structure plays a crucial role in enhancing its binding affinity to target enzymes, leading to their inhibition or activation . This, in turn, can result in changes in the expression of genes involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall metabolic activity . Additionally, the presence of the fluorine atom in the compound’s structure can affect its metabolic stability and the formation of metabolites.
Transport and Distribution
The transport and distribution of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution within tissues can also affect its overall biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of 2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile or isocyanate.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent, such as 2-fluorobenzylthiol, under basic conditions.
Methylation: The final step involves the methylation of the core structure, which can be accomplished using methyl iodide or a similar methylating agent.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the triazinone core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazinone derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Ethyl 2-[(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate
Uniqueness
Compared to similar compounds, 2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFWLIMJXJGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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